Cas no 4952-56-1 ((3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate)

(3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate 化学的及び物理的性質
名前と識別子
-
- (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20R,22ξ,25R)-Spirost-5-en-3-yl hexanoate
- Caprospinol
- Diosgenin caproate
- SP 233
- (22r, 25r)-20alpha-spirost-5-en-3beta-yl hexanoate
- E98850
- NS00073135
- SPIROST-5-EN-3-OL, 3-HEXANOATE, (3.BETA.,25R)-
- (22R,25R)-20.ALPHA.-SPIROST-5-EN-3.BETA.-YL HEXANOATE
- 9BU4T267E4
- 4952-56-1
- [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate
- ((20S,22R,25R)-SPIROSTA-5-ENE-3.BETA.-OL)HEXANOATE
- DB05263
- Spirost-5-en-3-ol, 3-hexanoate, (3beta,25R)-
- Q27272334
- AKOS015955746
- J2.343.184J
- ((20S,22R,25R)-Spirosta-5-ene-3beta-ol)hexanoate
- UNII-9BU4T267E4
- (4S,5'R,6aR,6bS,8aS,8bR,9S,10R,11aS,12aS,12bS)-5',6a,8a,9-tetramethyl-1,3,3',4,4',5,5',6,6a,6b,6',7,8,8a,8b,9,11a,12,12a,12b-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-10,2'-pyran]-4-yl hexanoate
- Diosgenin, hexanoate
- (22R,25R)-20alpha-Spirost-5-en-3beta-yl hexanoate
- SP-233
- (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate
-
- インチ: InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3/t21-,22+,24+,25-,26+,27+,28+,30+,31+,32+,33-/m1/s1
- InChIKey: VMOZFSWFUBLCNN-AAPULDEBSA-N
- SMILES: CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C
計算された属性
- 精确分子量: 512.38656014g/mol
- 同位素质量: 512.38656014g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 37
- 回転可能化学結合数: 6
- 複雑さ: 912
- 共价键单元数量: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 8.2
- トポロジー分子極性表面積: 44.8Ų
じっけんとくせい
- 密度みつど: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (9.7E-6 g/L) (25 ºC),
(3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | EAA95256-50 mg |
Caprospinol |
4952-56-1 | 50mg |
$422.50 | 2023-01-05 | ||
Biosynth | EAA95256-25 mg |
Caprospinol |
4952-56-1 | 25mg |
$264.00 | 2023-01-05 | ||
A2B Chem LLC | AG34892-10mg |
Caprospinol |
4952-56-1 | 99% | 10mg |
$183.00 | 2023-12-30 | |
Axon Medchem | 1442-10 mg |
Caprospinol |
4952-56-1 | 99% | 10mg |
€110.00 | 2023-07-10 | |
Axon Medchem | 1442-50 mg |
Caprospinol |
4952-56-1 | 99% | 50mg |
€410.00 | 2023-07-10 | |
Biosynth | EAA95256-10 mg |
Caprospinol |
4952-56-1 | 10mg |
$140.80 | 2023-01-05 | ||
A2B Chem LLC | AG34892-50mg |
Caprospinol |
4952-56-1 | 99% | 50mg |
$571.00 | 2023-12-30 | |
Axon Medchem | 1442-50mg |
Caprospinol |
4952-56-1 | 99% | 50mg |
€410.00 | 2024-07-19 | |
Biosynth | EAA95256-5 mg |
Caprospinol |
4952-56-1 | 5mg |
$88.00 | 2023-01-05 | ||
Biosynth | EAA95256-100 mg |
Caprospinol |
4952-56-1 | 100MG |
$675.00 | 2023-01-05 |
(3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate 関連文献
-
S. Dharani,G. Kalaiarasi,M. Ravi,N. Sathan Raj,Vincent M. Lynch,R. Prabhakaran Dalton Trans. 2022 51 6766
-
Arvi Rauk Chem. Soc. Rev. 2009 38 2698
(3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoateに関する追加情報
Comprehensive Analysis of (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate (CAS No. 4952-56-1): Properties, Applications, and Research Insights
The compound (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate (CAS No. 4952-56-1) is a steroidal derivative belonging to the spirostan family, characterized by its unique hexanoate ester functional group. This molecule has garnered significant attention in pharmaceutical and nutraceutical research due to its structural complexity and potential bioactivity. The systematic name reflects its stereochemistry at multiple chiral centers, which is critical for understanding its interactions with biological targets. Researchers often explore its structure-activity relationships (SAR) to optimize its efficacy in various applications.
In recent years, the demand for natural product derivatives like (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate has surged, driven by trends in personalized medicine and functional foods. Its lipophilic nature, imparted by the hexanoate moiety, enhances membrane permeability, making it a candidate for drug delivery systems. Studies have also investigated its role in modulating inflammatory pathways and metabolic enzymes, aligning with current interests in anti-aging and chronic disease management.
The synthesis of 4952-56-1 typically involves esterification of the parent spirostanol with hexanoyl chloride under controlled conditions. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for verifying its purity and stereochemical integrity. Industrial applications include its use as an intermediate in the production of steroid hormones and cosmetic ingredients, where its stability and solubility profile are advantageous.
From an SEO perspective, users frequently search for terms like "spirostanol hexanoate uses", "CAS 4952-56-1 supplier", and "steroid ester bioavailability". Addressing these queries, this compound’s low toxicity and biocompatibility make it suitable for dermal formulations, a hotspot in cosmeceutical research. Additionally, its potential synergy with botanical extracts is a trending topic in green chemistry forums.
Ongoing research explores the pharmacokinetics of (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate, particularly its metabolic stability in vivo. Collaborative studies between academia and industry aim to harness its scaffold for designing novel therapeutic agents, reflecting the shift toward multi-target drug discovery. As regulatory frameworks evolve, compliance with REACH and FDA guidelines remains a priority for manufacturers.
In conclusion, 4952-56-1 exemplifies the intersection of traditional steroidal chemistry and modern biotechnology. Its versatility underscores its relevance in addressing contemporary health challenges, from metabolic disorders to skin barrier enhancement. Future directions may include nanocarrier integration and sustainable synthesis methods, further solidifying its role in advanced material sciences.
4952-56-1 ((3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate) Related Products
- 1251623-02-5(1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2411195-19-0(Quinazolin-7-yl sulfurofluoridate)
- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)
- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)
- 1202063-27-1(D-Alanine-D4)
- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 1804632-08-3(Methyl 5-(aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)
- 32823-06-6(Aluminum Metaphosphate)
- 194482-41-2((R)-Desisopropyl Tolterodine)




